Methyl 4-(1-hydroxybutyl)benzoate
Overview
Description
Methyl 4-(1-hydroxybutyl)benzoate is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a hydroxybutyl group is attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(1-hydroxybutyl)benzoate can be synthesized through several methods. One common synthetic route involves the reaction of N-propylmagnesium bromide with methyl 4-formylbenzoate . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing processes that ensure consistency and scalability. These methods may include the use of specialized reactors and purification techniques to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-hydroxybutyl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxybutyl group to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group can yield a ketone, while reduction of the ester group can produce an alcohol .
Scientific Research Applications
Methyl 4-(1-hydroxybutyl)benzoate is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on its potential therapeutic effects and drug delivery mechanisms.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 4-(1-hydroxybutyl)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The compound’s structure allows it to participate in hydrogen bonding and other interactions that influence its activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-hydroxybutyl)benzoate: Similar in structure but with a different position of the hydroxybutyl group.
Butyl 4-hydroxybenzoate: Another ester derivative of benzoic acid with a butyl group instead of a hydroxybutyl group.
Uniqueness
Methyl 4-(1-hydroxybutyl)benzoate is unique due to its specific hydroxybutyl substitution, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized research applications .
Properties
IUPAC Name |
methyl 4-(1-hydroxybutyl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-4-11(13)9-5-7-10(8-6-9)12(14)15-2/h5-8,11,13H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLHOTAEVWZOMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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